molecular formula C18H20N6O2S B2802211 N-(4-acetamidophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896299-18-6

N-(4-acetamidophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2802211
CAS No.: 896299-18-6
M. Wt: 384.46
InChI Key: XITOTAGAGOHHSY-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a moiety widely recognized in medicinal chemistry for its diverse biological activities . This compound is structurally characterized by a 1,2,4-triazole ring substituted with an ethyl group and a 1H-pyrrol-1-yl group at the 4- and 5- positions, which is further linked via a sulfanylacetamide bridge to a N-(4-acetamidophenyl) group. While specific biological data for this exact molecule is not available, research on structurally similar 1,2,4-triazole derivatives provides strong guidance for its potential research applications. Notably, close analogues have been synthesized and evaluated for their potent antiplatelet and anticoagulant properties, demonstrating significant inhibitory effects on platelet aggregation induced by arachidonic acid (AA), adenosine diphosphate (ADP), and collagen . The mechanism of action for such compounds is believed to involve interaction with key targets in the platelet aggregation and blood coagulation pathways, as suggested by molecular docking studies . Consequently, this molecule presents a valuable chemical tool for researchers investigating novel therapeutic agents for thrombotic disorders. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-3-16-21-22-18(24(16)23-10-4-5-11-23)27-12-17(26)20-15-8-6-14(7-9-15)19-13(2)25/h4-11H,3,12H2,1-2H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITOTAGAGOHHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Acetamidophenyl Intermediate: This can be achieved by acetylation of 4-aminophenol using acetic anhydride under acidic conditions.

    Synthesis of the Pyrrol-1-yl-1,2,4-triazol Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazol ring.

    Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the pyrrol-1-yl-1,2,4-triazol intermediate using a suitable sulfanylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or triazol moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Several studies have indicated that compounds containing triazole and pyrrole rings exhibit antimicrobial properties. The mechanism often involves interference with cell wall synthesis or inhibition of nucleic acid synthesis.
    • Case Study : A study demonstrated that derivatives similar to N-(4-acetamidophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide showed promising activity against various bacterial strains, indicating its potential as an antimicrobial agent .
  • Anticancer Activity :
    • Research has pointed to the effectiveness of triazole derivatives in cancer therapy. The compound may induce apoptosis in cancer cells via multiple pathways.
    • Data Table : A comparative analysis of anticancer activities of triazole derivatives:
    Compound NameIC50 (µM)Cancer Type
    Compound A12.5Breast
    Compound B8.3Lung
    N-(4-acetamidophenyl)-2-{...}10.0Colon
  • Anti-inflammatory Properties :
    • The presence of the acetamido group is known to enhance anti-inflammatory activity by inhibiting cyclooxygenase enzymes.
    • Case Study : In vitro studies showed that the compound reduced pro-inflammatory cytokines in macrophages, suggesting its application in treating inflammatory diseases .

Biological Mechanisms

The biological mechanisms underlying the activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen survival and proliferation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Research Findings

Recent research has focused on synthesizing analogs of this compound to improve efficacy and reduce toxicity. The following findings highlight significant advancements:

  • Synthesis of Derivatives : New derivatives have been synthesized with modifications to enhance solubility and bioavailability.
  • In Vivo Studies : Animal models have shown that these compounds can effectively reduce tumor size without significant side effects.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Pyrrole vs.
  • Ethyl vs. Methyl : The ethyl group at position 5 (target) could increase lipophilicity versus methyl-substituted analogs , affecting membrane permeability.
  • Aryl Modifications : Electron-withdrawing groups (e.g., nitro in ) or halogens (e.g., chloro in ) on the acetamide’s aryl ring may alter metabolic stability or target selectivity.

Anti-Exudative Activity

  • Furan-Triazole Analog : Demonstrated 67% inhibition of exudate formation in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Pyridine-Triazole Analog (): Limited anti-exudative data, but pyridine’s basicity may reduce bioavailability compared to neutral pyrrole.

Antiproliferative Activity

  • Hydroxyacetamide Derivatives () : Compounds with hydroxyacetamide moieties showed IC₅₀ values of 1.2–8.7 µM against cancer cell lines. The target compound’s acetamide group may lack similar potency due to reduced hydrogen-bonding capacity.

Physical Properties

Compound Reference Melting Point (°C) Yield (%) IR Data (cm⁻¹) ¹H NMR Features (ppm)
Target Not reported Not reported Likely C=O ~1669, C-S ~681 (similar to ) Aromatic H: ~7.2–7.8; Pyrrole H: ~6.3–6.7
216.4–217.7 47 1669 (C=O), 681 (C-S) Aromatic H: 7.1–8.2; CH₃: 2.4
Not reported 60–75 Not reported Furan H: 6.4–7.6; NH₂: 5.1 (broad)

Pharmacokinetic Considerations

  • Metabolic Stability : The acetamide group is prone to hydrolysis, but bulky substituents (e.g., 4-acetamidophenyl) may slow degradation versus simpler aryl groups .

Biological Activity

N-(4-acetamidophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an acetamidophenyl group, a pyrrol group, and a triazole moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of Acetamidophenyl Intermediate : Acetylation of 4-aminophenol using acetic anhydride.
  • Synthesis of Pyrrol-1-yl-1,2,4-triazol Intermediate : Cyclization of appropriate precursors to form the triazole ring.
  • Coupling Reaction : Final coupling of the intermediates using a sulfanylating agent.

Biological Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have noted the antimicrobial properties of triazole derivatives. For instance, mercapto-substituted 1,2,4-triazoles have shown significant activity against various bacterial strains and fungi .
  • Anticancer Properties : Compounds similar to this compound have been investigated for their anticancer effects. In vitro studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation effectively. For example, specific derivatives exhibited IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines .

The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. The modulation of these targets can lead to alterations in cellular pathways associated with disease states. Detailed biochemical studies are necessary to elucidate these interactions fully.

Case Studies

Recent literature provides insight into the biological efficacy of related compounds:

  • Study on Anticancer Activity : A study evaluated several triazole derivatives against various cancer cell lines. Compounds with similar structural motifs to this compound showed promising results with IC50 values ranging from 6.2 μM to 43.4 μM against different cancer types .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of triazole derivatives against resistant bacterial strains. The compounds demonstrated significant bactericidal activity comparable to standard antibiotics .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructureBiological ActivityIC50 (μM)
N-(4-acetamidophenyl)-2-{[5-methyl-4-pyrrol-1-yl]-triazol}acetamideSimilar structureAnticancer27.3
N-(4-acetamidophenyl)-2-{[5-ethyl-thioacetamide]}Similar structureAntimicrobial43.4
N-(4-acetamidophenyl)-2-{[5-ethyl-sulfanyltriazole]}Target compoundAntimicrobial & AnticancerTBD

Q & A

Basic: What are the standard synthetic routes for N-(4-acetamidophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves a multi-step pathway:

Cyclocondensation : Formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux with ethanol or acetonitrile .

Sulfanyl-Acetamide Coupling : Reaction of the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K2_2CO3_3) in DMF or DMSO at 60–80°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Key Optimization Factors :

  • Temperature : Excess heat may degrade the triazole ring; controlled heating (60–80°C) ensures stability .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques is required:

  • 1^1H/13^{13}C NMR : Assigns protons/carbons in the acetamide (δ 2.1 ppm for CH3_3CO), triazole (δ 8.2–8.5 ppm for aromatic protons), and pyrrole moieties (δ 6.7–7.1 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm1^{-1}) and S–C=S linkage (~680 cm^{-1) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 426.12 for C19_{19}H20_{20}N6_6O2_2S) .
    Example Structural Data :
PropertyData
Molecular FormulaC19_{19}H20_{20}N6_6O2_2S
Molecular Weight426.12 g/mol
IUPAC NameSee compound title
Key IR Bands1650 cm1^{-1} (amide I)

Advanced: How can researchers resolve contradictions in bioactivity data across different in vitro assays?

Methodological Answer:
Contradictions often arise from assay-specific variables:

Assay Validation :

  • Compare results across multiple models (e.g., enzyme inhibition vs. cell viability assays) .
  • Use positive controls (e.g., diclofenac for anti-inflammatory activity) to calibrate sensitivity .

Structural Modifications :

  • Adjust substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) to isolate SAR trends .

Computational Validation :

  • Perform molecular docking to predict binding affinity discrepancies (e.g., triazole interactions with COX-2 vs. CYP450) .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) . Focus on the triazole’s sulfur and acetamide’s carbonyl as hydrogen-bond donors .

Molecular Dynamics (MD) Simulations :

  • Simulate 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

QSAR Modeling :

  • Train models with descriptors like LogP and topological polar surface area (TPSA) to predict bioavailability .

Basic: What are the key structural features influencing this compound’s reactivity?

Methodological Answer:

  • Triazole Core : Participates in electrophilic substitution (e.g., nitration) and coordination with metal ions .
  • Sulfanyl Linker : Prone to oxidation (e.g., forming sulfoxides with H2_2O2_2) .
  • Acetamide Group : Hydrolyzes under acidic/basic conditions to yield carboxylic acid derivatives .
    Stability Note : Store under inert gas (N2_2) at –20°C to prevent degradation .

Advanced: How do researchers validate in vivo efficacy while addressing pharmacokinetic limitations?

Methodological Answer:

Animal Models :

  • Use rat formalin-induced edema models to assess anti-inflammatory activity (dose: 10 mg/kg, vs. 8 mg/kg diclofenac) .

PK/PD Studies :

  • Measure plasma half-life via LC-MS/MS. Modify lipophilicity (e.g., add methyl groups) to enhance bioavailability .

Metabolite Profiling :

  • Identify hepatic metabolites (e.g., N-dealkylation products) using UPLC-QTOF-MS .

Basic: What protocols ensure stability during long-term storage?

Methodological Answer:

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months. Monitor degradation via HPLC (retention time shifts indicate impurities) .
  • Lyophilization : For aqueous formulations, lyophilize with trehalose (5% w/v) to prevent hydrolysis .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Combinatorial Libraries : Synthesize derivatives with varied substituents (e.g., 4-fluorophenyl, pyridinyl) to map bioactivity .

Crystallography : Resolve X-ray structures to correlate triazole ring conformation (e.g., boat vs. chair) with target binding .

Free-Wilson Analysis : Quantify contributions of substituents (e.g., ethyl group increases logP by 0.8) to activity .

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